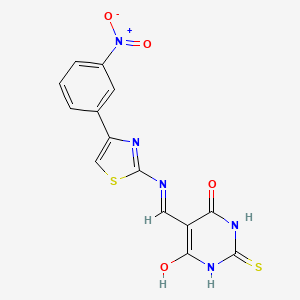
5-(((4-(3-nitrophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(((4-(3-nitrophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a useful research compound. Its molecular formula is C14H9N5O4S2 and its molecular weight is 375.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 5-(((4-(3-nitrophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a member of the thiazole and pyrimidine family, which has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, and relevant case studies associated with this compound.
Synthesis and Structural Characteristics
The synthesis of 5-(((4-(3-nitrophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine derivatives typically involves multi-step reactions that include the formation of thiazole and pyrimidine rings. The compound's structure features a thiazole ring substituted with a nitrophenyl group, contributing to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to 5-(((4-(3-nitrophenyl)thiazol-2-yl)amino)methylene)-2-thioxodihydropyrimidine exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and pyrimidine rings have shown effectiveness against various bacterial strains. A study demonstrated that thiazole derivatives possess activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 µg/mL .
Anticancer Properties
Several studies have explored the anticancer potential of compounds related to this class. For example, compounds with similar structural motifs have been tested against human cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). The IC50 values for these compounds ranged from 27.3 µM to 43.4 µM, indicating moderate potency against these cancer cell lines .
Enzyme Inhibition
Inhibition of specific enzymes is another area where biological activity has been observed. Compounds derived from thiazole have been studied for their ability to inhibit human monoamine oxidase (hMAO), which is implicated in neurodegenerative diseases. The structure–activity relationship (SAR) studies suggest that substituents on the thiazole ring significantly affect enzyme inhibition efficacy .
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives showed promising antimicrobial activity. The derivatives were synthesized and evaluated against various pathogens, demonstrating effective inhibition at low concentrations .
- Anticancer Activity : In vitro studies on synthesized thiazole-pyrimidine derivatives revealed that certain compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing safer anticancer therapies .
Data Summary Table
Properties
IUPAC Name |
6-hydroxy-5-[(E)-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O4S2/c20-11-9(12(21)18-13(24)17-11)5-15-14-16-10(6-25-14)7-2-1-3-8(4-7)19(22)23/h1-6H,(H3,17,18,20,21,24)/b15-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVCWKYWVRLTLDA-PJQLUOCWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)N=CC3=C(NC(=S)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)/N=C/C3=C(NC(=S)NC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














